(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid
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Overview
Description
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H5BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid typically involves large-scale application of the aforementioned synthetic routes, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting biomolecules .
Medicine: Boronic acids have been explored for their potential in drug development, particularly as enzyme inhibitors and in the design of protease inhibitors .
Industry: In industrial applications, boronic acids are used in the synthesis of advanced materials, including polymers and pharmaceuticals .
Mechanism of Action
The mechanism of action of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .
Comparison with Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the hydroxyl group.
5-Hydroxy-2-pyridinylboronic acid: Similar but lacks the fluorine atom.
Uniqueness: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it particularly useful in specific synthetic and analytical applications .
Properties
CAS No. |
1992782-77-0 |
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Molecular Formula |
C5H5BFNO3 |
Molecular Weight |
156.91 g/mol |
IUPAC Name |
(6-fluoro-5-hydroxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9-11H |
InChI Key |
AEXGWEVOGBTGGW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)O)(O)O |
Origin of Product |
United States |
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